molecular formula C19H26Cl3N3O2 B2820545 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473267-02-6

1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Katalognummer B2820545
CAS-Nummer: 473267-02-6
Molekulargewicht: 434.79
InChI-Schlüssel: QTIIOWYGMVMATM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H26Cl3N3O2 and its molecular weight is 434.79. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

  • Several compounds, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrate strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, depending on the presence of a 1-phenylpiperazine moiety with a methoxy- or chloro- substituent in the ortho position of the phenyl ring (Malawska et al., 2002).

Chemical Structure and Synthesis

  • Research on substituted hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, which may relate to the structural aspects of the compound , has been conducted. This includes investigations into their configurations and conformations (Cahill & Crabb, 1972).

Inhibitor Development

  • The compound's structure has been explored in the context of developing aqueous-soluble potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant therapeutic potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Dopamine Receptor Agonists

  • Analogues of this compound have been designed as dopamine D4 receptor agonists, particularly for the treatment of erectile dysfunction. These studies provide insight into the structural and pharmacokinetic profiles of such compounds (Kolasa et al., 2006).

Enantioselective Synthesis

  • The enantioselective synthesis of related compounds has been achieved, indicating the feasibility of producing chiral forms of the compound for specific therapeutic purposes (Kulig et al., 2007).

Assay Methods for Quality Control

  • Assay methods for quality control and stability studies of related compounds, particularly for anti-ischemic and anti-hypertensive agents, have been developed. This underscores the importance of precise analytical methods in the development and quality control of such pharmaceutical agents (Dwivedi et al., 2003).

Antimalarial Agents

  • Piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antiplasmodial activity, highlighting potential applications in antimalarial therapeutics (Mendoza et al., 2011).

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2.2ClH/c20-17-6-4-16(5-7-17)14-25-15-18(24)13-22-9-11-23(12-10-22)19-3-1-2-8-21-19;;/h1-8,18,24H,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIOWYGMVMATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.